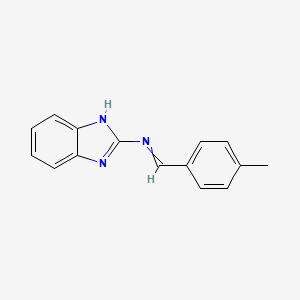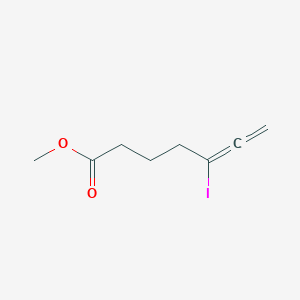
Methyl 5-iodohepta-5,6-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-iodohepta-5,6-dienoate is an organic compound with the molecular formula C8H11IO2 It is a derivative of heptadienoic acid, featuring an iodine atom at the 5th position and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-iodohepta-5,6-dienoate can be synthesized through several methods. One common approach involves the iodination of heptadienoic acid followed by esterification. The iodination step typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position. The resulting iodinated acid is then esterified using methanol and an acid catalyst, such as sulfuric acid, to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-iodohepta-5,6-dienoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under suitable conditions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products include substituted heptadienoates with different functional groups replacing the iodine atom.
Oxidation: Products include heptadienoic acid derivatives.
Reduction: Products include saturated heptanoate derivatives.
Applications De Recherche Scientifique
Methyl 5-iodohepta-5,6-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-iodohepta-5,6-dienoate involves its interaction with specific molecular targets. The iodine atom and the conjugated diene system play crucial roles in its reactivity. The compound can act as an electrophile in nucleophilic substitution reactions, where the iodine atom is replaced by nucleophiles. The double bonds in the diene system can participate in various addition reactions, contributing to its versatility in chemical synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromohepta-5,6-dienoate
- Methyl 5-chlorohepta-5,6-dienoate
- Methyl 5-fluorohepta-5,6-dienoate
Uniqueness
Methyl 5-iodohepta-5,6-dienoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in nucleophilic substitution reactions, providing access to a broader range of derivatives .
Propriétés
Numéro CAS |
82645-34-9 |
|---|---|
Formule moléculaire |
C8H11IO2 |
Poids moléculaire |
266.08 g/mol |
InChI |
InChI=1S/C8H11IO2/c1-3-7(9)5-4-6-8(10)11-2/h1,4-6H2,2H3 |
Clé InChI |
CUJHDPALNKNNSY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCC(=C=C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,4-Dihydroxyphenyl)(2-oxocyclohexyl)methyl]propanedioic acid](/img/structure/B14436105.png)
![3-[1-(Prop-2-en-1-yl)-1,2,5,6-tetrahydropyridin-3-yl]phenol](/img/structure/B14436109.png)
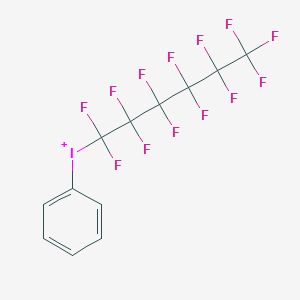
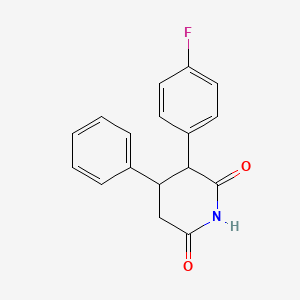
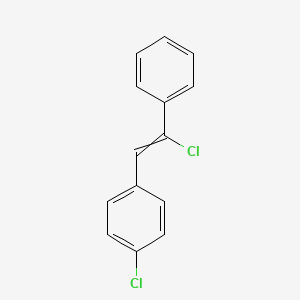
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
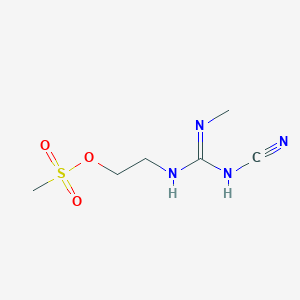
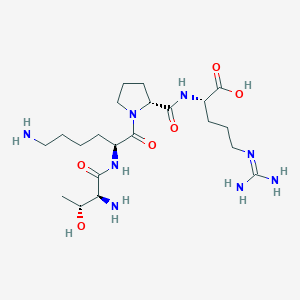
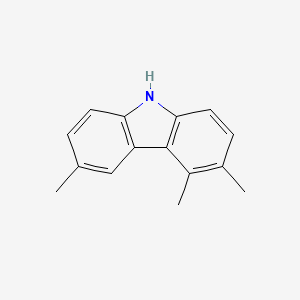
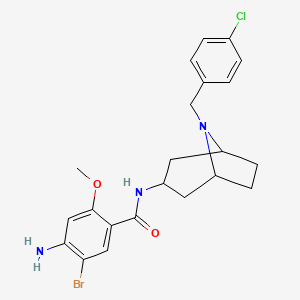
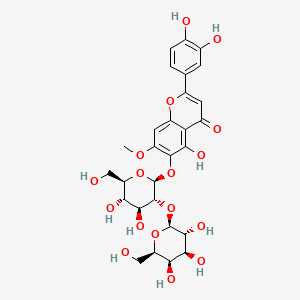
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
